Cas no 17666-95-4 (5-methoxy-1h-indene-1,3(2h)-dione)

5-Methoxy-1H-indene-1,3(2H)-dione is a substituted indanedione derivative characterized by its methoxy functional group at the 5-position. This compound is of interest in synthetic organic chemistry due to its versatile reactivity, particularly as a building block for heterocyclic and pharmaceutical intermediates. Its conjugated diketone structure enables participation in condensation and cyclization reactions, making it valuable for constructing complex molecular frameworks. The methoxy substituent enhances solubility and influences electronic properties, facilitating selective modifications. This compound is typically handled under controlled conditions due to its sensitivity to light and moisture. Its purity and stability are critical for reproducible results in research and industrial applications.
5-methoxy-1h-indene-1,3(2h)-dione structure
17666-95-4 structure
Product Name:5-methoxy-1h-indene-1,3(2h)-dione
CAS No:17666-95-4
MF:C10H8O3
MW:176.168723106384
MDL:MFCD14525631
CID:1364277
Update Time:2025-07-27

5-methoxy-1h-indene-1,3(2h)-dione Chemical and Physical Properties

Names and Identifiers

    • 5-methoxy-1h-indene-1,3(2h)-dione
    • 1,3-dimethyl-5-methoxyisoquinoline
    • 5-methoxy-1,3-indanedione
    • 5-Methoxy-1,3-dimethyl-isochinolin
    • Isoquinoline, 5-methoxy-1,3-dimethyl-
    • 5-methoxyindan-1,3-dione
    • ACMC-20ljb7
    • CTK2J9418
    • 5-methoxy-1,3-dimethyl-isoquinoline
    • 1,3-dimethyl-5-methoxyisoquinoline; 5-methoxy-1,3-indanedione; 5-Methoxy-1,3-dimethyl-isochinolin; Isoquinoline, 5-methoxy-1,3-dimethyl-; 5-methoxyindan-1,3-dione; ACMC-20ljb7; CTK2J9418; 5-methoxy-1,3-dimethyl-isoquinoline;
    • MDL: MFCD14525631
    • Inchi: 1S/C10H8O3/c1-13-6-2-3-7-8(4-6)10(12)5-9(7)11/h2-4H,5H2,1H3
    • InChI Key: YDJINRJGKCFMAZ-UHFFFAOYSA-N
    • SMILES: O(C)C1C=CC2C(CC(C=2C=1)=O)=O

Computed Properties

  • Exact Mass: 176.04734

Experimental Properties

  • PSA: 43.37

5-methoxy-1h-indene-1,3(2h)-dione Pricemore >>

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